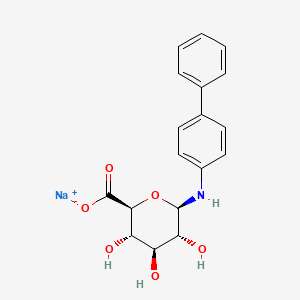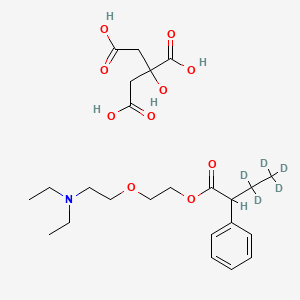
Marbon CNB 23010
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Marbon CNB 23010, with the CAS number 26595-57-3, is a halogenated norbornene-methanonaphthalene derivative . It is used as a fireproofing agent for plastics . The molecular formula is C18H12Cl12 and the molecular weight is 653.72 .
Physical And Chemical Properties Analysis
This compound has a melting point of 223-225°C and a predicted boiling point of 598.0±50.0 °C . Its predicted density is 1.82±0.1 g/cm3 . It is slightly soluble in chloroform and hexane . The compound is a solid and its color ranges from off-white to pale beige .Scientific Research Applications
Environmental Presence and Impact of Marbon
Marbon, isomeric with Dechlorane Plus (DP), has been detected in environmental samples like water and sediment. It shows significant presence in certain locations, indicating potential environmental impact and necessitating monitoring (Guo et al., 2016).
Applications in Nanocomposites and Epoxy Composites
Research on carbon nano beads (CNB), which could be related to CNB 23010, focuses on high strength nanocomposites, electronic devices, and batteries. CNB reinforced polymers have shown improved thermal and mechanical properties (Goyat et al., 2015).
Innovations in Energy Storage
Multifunctional aqueous rechargeable batteries (MARBs) represent a significant advancement in electrochemical energy storage, potentially including technologies similar to CNB 23010. These batteries offer unique functionalities and applications (Li et al., 2021).
Development of Mobile Augmented Reality Applications (MAR)
Although not directly related to CNB 23010, the principles of MAR application development can be insightful for understanding technological advancements and potential applications in various fields (Kourouthanassis et al., 2015).
CNT Applications in Separation Science
Carbon nanotubes (CNTs), potentially similar to CNB 23010, have found applications in separation science, demonstrating the versatility of carbon-based nanomaterials in analytical chemistry (Herrera-Herrera et al., 2012).
Renewable Electricity Transition Planning
Multistage adaptive robust optimization (MARO) methods, while not directly related to CNB 23010, show the complexities involved in planning and implementing advanced technological solutions in fields like renewable energy (Zhao & You, 2021).
Carbon Nanotubes for Sustainable Energy
CNTs, with their unique properties, play a pivotal role in developing solutions for sustainable energy applications. This area might overlap with the applications of CNB 23010 in energy-related fields (Centi & Perathoner, 2011).
properties
IUPAC Name |
1,8,9,10,11,11-hexachloro-4-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)tricyclo[6.2.1.02,7]undec-9-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl12/c19-9-10(20)16(26)8(4-13(9,23)17(16,27)28)5-1-2-6-7(3-5)15(25)12(22)11(21)14(6,24)18(15,29)30/h5-8H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCMCABFBMLNQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C3CC4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)C5(C(=C(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676001 |
Source


|
| Record name | 1,2,3,4,9,9-Hexachloro-6-(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-1,4,4a,5,6,7,8,8a-octahydro-1,4-methanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26595-57-3 |
Source


|
| Record name | 1,2,3,4,9,9-Hexachloro-6-(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-1,4,4a,5,6,7,8,8a-octahydro-1,4-methanonaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26595-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4,9,9-Hexachloro-6-(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-1,4,4a,5,6,7,8,8a-octahydro-1,4-methanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564729.png)









![7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione](/img/structure/B564744.png)